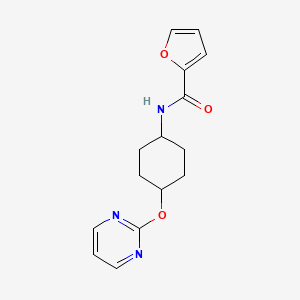

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide

描述

属性

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-14(13-3-1-10-20-13)18-11-4-6-12(7-5-11)21-15-16-8-2-9-17-15/h1-3,8-12H,4-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETLGWBRBCTSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CO2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a stereoselective reduction to yield (1r,4r)-4-hydroxycyclohexane.

Substitution with Pyrimidin-2-yloxy Group: The hydroxy group is then substituted with a pyrimidin-2-yloxy group through a nucleophilic substitution reaction, often using pyrimidine and a suitable base.

Formation of the Furan-2-carboxamide Moiety: The final step involves the coupling of the substituted cyclohexyl intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:

Continuous Flow Chemistry: To improve reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.

化学反应分析

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

科学研究应用

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key areas of research include:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with solid tumors. For example:

- Case Study : A study on A431 vulvar epidermal carcinoma cells revealed that N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide induces apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Research indicates that it is particularly effective against Gram-positive bacteria, which could lead to its use in developing new antibiotics.

- Case Study : In studies conducted on multiple bacterial strains, the compound exhibited significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, and compounds targeting inflammatory pathways are of great interest. Preliminary studies suggest that this compound may reduce inflammatory markers.

- Case Study : Research involving fibroblast-like synoviocytes (FLS) demonstrated that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as IL-1β and IL-6, indicating its potential utility in treating inflammatory conditions like rheumatoid arthritis.

Research Findings Summary

| Application Area | Key Findings | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis in A431 cells via caspase activation | |

| Antimicrobial Properties | Effective against Gram-positive bacteria | |

| Anti-inflammatory Effects | Reduces IL-1β and IL-6 levels in FLS models |

作用机制

The mechanism by which N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

相似化合物的比较

Key Analogues Identified:

N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide ():

- Structural Difference : Pyridine (one nitrogen atom) replaces pyrimidine (two nitrogen atoms) in the aromatic ring.

- Implications :

- Early research (2004) suggests this analogue may have served as a precursor for optimizing solubility or target engagement .

- Structural Difference : Replaces the cyclohexyl-pyrimidine group with a piperidin-4-yl-phenethyl moiety.

- Implications :

- The piperidine core and phenethyl chain are hallmarks of opioid receptor agonists (e.g., fentanyl derivatives).

- Despite sharing the furan-2-carboxamide group, furanylfentanyl’s pharmacological profile diverges entirely, highlighting the critical role of scaffold geometry in target specificity .

U47700 and Bromadol (): U47700: Features a dimethylamino-cyclohexyl group linked to a dichlorobenzamide. Bromadol: Contains a bromophenyl-cyclohexanol structure. Implications: These compounds, while distinct, underscore the prevalence of cyclohexyl scaffolds in synthetic analgesics and their derivatives. The absence of a pyrimidine or furan group in these examples emphasizes the unique electronic profile of the target compound .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Key Findings:

- Pyrimidine vs.

- Furan-2-carboxamide Role: This group is conserved across analogues but exhibits divergent target affinities. In furanylfentanyl, it contributes to µ-opioid receptor binding; in the target compound, it may instead interact with adenosine or kinase domains .

- Stereochemical Impact : The trans-(1r,4r) cyclohexyl configuration likely restricts conformational flexibility, favoring selective interactions over bulkier analogues like bromadol or U47700 .

生物活性

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C15H17N3O3

- Molecular Weight : 287.31 g/mol

- CAS Number : 2034278-11-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidin-2-yloxy group suggests potential interactions with nucleic acids or proteins that play critical roles in cellular processes.

Biological Activities

-

Anticancer Activity

- Case Study : In a study evaluating the cytotoxicity of various pyrimidine derivatives, compound 16 (a close analog) exhibited significant anticancer activity against multiple cell lines, including MCF-7 and A549. The compound demonstrated IC50 values lower than standard agents, indicating potent efficacy in inhibiting cancer cell proliferation .

- Table 1 : Anticancer Activity of Pyrimidine Derivatives

Compound Cell Line IC50 (µM) 16 MCF-7 0.09 ± 0.0085 16 A549 0.03 ± 0.0056 16 Colo-205 0.01 ± 0.074 16 A2780 0.12 ± 0.064 - Anti-inflammatory Effects

- Antioxidant Activity

- Antimicrobial Properties

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, modifications to the furan ring or the introduction of additional functional groups have been explored to improve potency and selectivity against specific biological targets.

常见问题

Q. What synthetic strategies are recommended for preparing N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide?

- Methodological Answer : A multi-step synthesis is typically employed. First, the cyclohexyl-pyrimidinyloxy scaffold is synthesized via nucleophilic substitution between pyrimidin-2-ol and a trans-1,4-cyclohexylene dihalide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The furan-2-carboxamide moiety is introduced via coupling reactions, such as using furan-2-carbonyl chloride with the amine-functionalized cyclohexyl intermediate in the presence of a base (e.g., triethylamine or DBU) . Protective group strategies, as seen in analogous carboxamide syntheses, may be required to prevent side reactions during amide bond formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm amide C=O stretches (~1645–1670 cm⁻¹), pyrimidine C=N (~1580 cm⁻¹), and cyclohexyl C-O-C (~1250 cm⁻¹) .

- NMR : ¹H NMR should resolve the trans-cyclohexyl protons (axial-equatorial coupling, J ≈ 10–12 Hz) and pyrimidinyloxy aromatic protons (δ 8.0–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~160–165 ppm) and quaternary pyrimidine carbons (δ ~155–160 ppm) .

- X-ray crystallography : For absolute stereochemistry confirmation, single-crystal analysis (as in related piperazine-carboxamides) is recommended, with R factors < 0.06 ensuring accuracy .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer : Screen for kinase inhibition (pyrimidine derivatives often target ATP-binding domains) using fluorescence polarization assays. For antioxidant potential, employ DPPH radical scavenging assays, noting IC₅₀ values relative to controls like ascorbic acid. Structural analogs with furan-carboxamide motifs have shown activity in these assays, providing a benchmark .

Advanced Research Questions

Q. How can stereochemical inconsistencies in NMR data be resolved during characterization?

- Methodological Answer : Discrepancies between predicted and observed splitting patterns may arise from diastereomeric impurities or conformational flexibility. Techniques include:

- VT-NMR : Variable-temperature studies to identify dynamic equilibria in the cyclohexyl ring.

- NOESY : Detect spatial proximity between pyrimidinyloxy and furan groups to confirm trans-configuration.

- Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IB) with hexane/isopropanol gradients .

Q. What computational approaches optimize the compound’s binding affinity for target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR2). Pyrimidine’s electron-deficient ring often engages in π-π stacking, while the furan oxygen may form hydrogen bonds.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Monitor RMSD values (<2.0 Å indicates stable binding).

- QSAR : Corolate substituent effects (e.g., pyrimidine vs. pyridine) with activity data from analogs .

Q. How should researchers address contradictory biological data across assay platforms?

- Methodological Answer :

- Dose-response validation : Re-test IC₅₀ values in triplicate across orthogonal assays (e.g., enzymatic vs. cell-based).

- Solubility checks : Use HPLC-UV to verify compound integrity in assay buffers. Poor solubility (common with lipophilic cyclohexyl groups) may artifactually reduce activity .

- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Q. What strategies improve synthetic yield of the trans-cyclohexyl intermediate?

- Methodological Answer :

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 120°C, enhancing regioselectivity for the trans-isomer.

- Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki couplings if aryl halides are intermediates.

- Crystallization optimization : Use chloroform/methanol (3:1) for recrystallization, achieving >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。